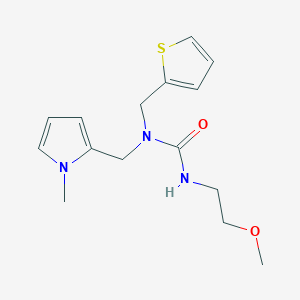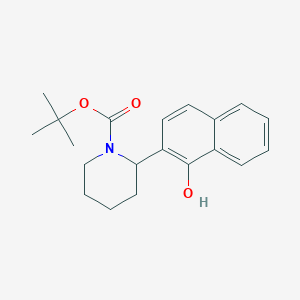
Tert-butyl 2-(1-hydroxynaphthalen-2-yl)piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 2-(1-hydroxynaphthalen-2-yl)piperidine-1-carboxylate is a chemical compound that belongs to the class of organic compounds known as piperidines. Piperidines are six-membered saturated heterocyclic compounds containing one nitrogen atom. This particular compound features a tert-butyl group, a naphthalene ring with a hydroxyl group, and a piperidine ring, making it a complex and versatile molecule.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(1-hydroxynaphthalen-2-yl)piperidine-1-carboxylate typically involves multiple steps, starting with the formation of the piperidine ring. One common approach is the reaction of 1-hydroxynaphthalene-2-carboxylic acid with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and control over reaction conditions. The use of catalysts and optimized reaction parameters can help achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions: Tert-butyl 2-(1-hydroxynaphthalen-2-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the naphthalene ring can be oxidized to form a ketone or carboxylic acid.
Reduction: The piperidine ring can be reduced to form a piperidinol derivative.
Substitution: The compound can undergo nucleophilic substitution reactions at the piperidine nitrogen atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as alkyl halides can be used in substitution reactions.
Major Products Formed:
Oxidation: Naphthalene-2,1-dione or naphthalene-2-carboxylic acid.
Reduction: Piperidinol derivatives.
Substitution: Alkylated piperidines.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, tert-butyl 2-(1-hydroxynaphthalen-2-yl)piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its structural features make it a valuable intermediate in organic synthesis.
Biology: The compound has potential biological applications, particularly in the development of new pharmaceuticals. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.
Medicine: In medicine, the compound may be explored for its therapeutic properties. Its derivatives could be used in the treatment of various diseases, including cancer and microbial infections.
Industry: In the chemical industry, this compound is used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism by which tert-butyl 2-(1-hydroxynaphthalen-2-yl)piperidine-1-carboxylate exerts its effects depends on its specific application. For example, in drug development, the compound may interact with specific molecular targets such as enzymes or receptors. The exact pathways involved would depend on the biological context and the specific derivatives being studied.
Comparación Con Compuestos Similares
Tert-butyl 2-(3-hydroxyprop-1-ynyl)pyridin-3-yl carbonate: This compound is structurally similar but features a pyridine ring instead of a piperidine ring.
Tert-butyl (5-hydroxynaphthalen-1-yl)carbamate: This compound has a similar naphthalene structure but differs in the position of the hydroxyl group and the presence of a carbamate group.
Uniqueness: Tert-butyl 2-(1-hydroxynaphthalen-2-yl)piperidine-1-carboxylate is unique due to its combination of a tert-butyl group, a hydroxylated naphthalene ring, and a piperidine ring. This combination provides a versatile platform for chemical modifications and applications in various fields.
Propiedades
IUPAC Name |
tert-butyl 2-(1-hydroxynaphthalen-2-yl)piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO3/c1-20(2,3)24-19(23)21-13-7-6-10-17(21)16-12-11-14-8-4-5-9-15(14)18(16)22/h4-5,8-9,11-12,17,22H,6-7,10,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDNZDNZJUNAHHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1C2=C(C3=CC=CC=C3C=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Iodo-3-(2,4,5-trimethylphenyl)bicyclo[1.1.1]pentane](/img/structure/B2917401.png)
![N-(3-chloro-4-methylphenyl)-2-{[5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B2917403.png)
![5-{[3-(dimethylamino)propyl]amino}-2-[4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2917404.png)
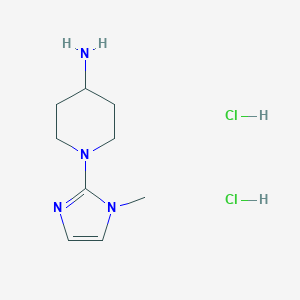
![2-({2'-Amino-3'-cyano-6'-methyl-2-oxo-1-propyl-1,2-dihydrospiro[indole-3,4'-pyran]-5'-yl}carbonyloxy)ethyl 2-methylprop-2-enoate](/img/structure/B2917407.png)
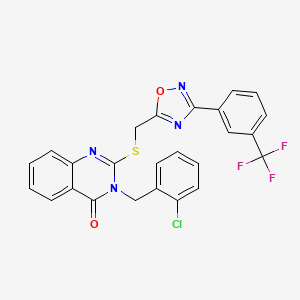
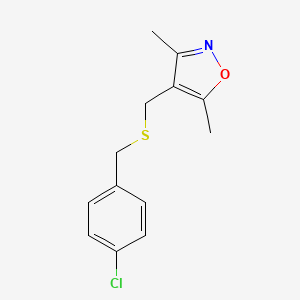
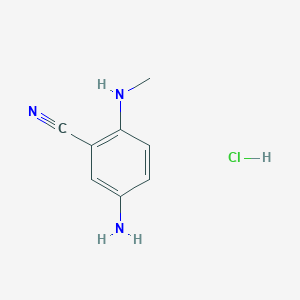
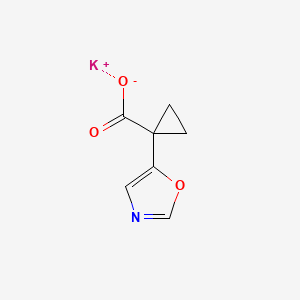
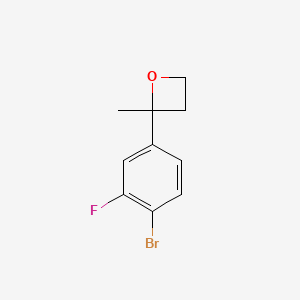
![2-[(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2917416.png)
![N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2917417.png)
